molecular formula C17H21FN4O3 B2543953 Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922016-34-0

Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2543953
CAS No.: 922016-34-0
M. Wt: 348.378
InChI Key: KLPWGNRZTTVGSN-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1 and a dimethylaminoethylamino moiety at position 4. The ethyl carboxylate group at position 3 enhances solubility and bioavailability, while the fluorophenyl substituent may influence electronic properties and receptor binding affinity.

Properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethylamino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c1-4-25-17(24)16-14(19-9-10-21(2)3)11-15(23)22(20-16)13-7-5-12(18)6-8-13/h5-8,11,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPWGNRZTTVGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCN(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H22FN3O3C_{17}H_{22}FN_3O_3 and has a molecular weight of approximately 347.37 g/mol. Its structural characteristics include a pyridazine ring, a fluorophenyl group, and a dimethylaminoethyl side chain, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : It interacts with signaling pathways that regulate apoptosis and cell cycle progression.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, a derivative demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased levels of acetylated histones and subsequent induction of apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

ParameterValue
BioavailabilityHigh
Solubility0.934 mg/ml
Log P (partition coefficient)-2.11
Half-lifeTBD

Study 1: In Vitro Antitumor Efficacy

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects on SKM-1 (myelodysplastic syndrome) cells with an IC50 value in the low micromolar range. The compound effectively induced G1 phase arrest and apoptosis through upregulation of P21 expression .

Study 2: In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models showed that the compound exhibited robust antitumor activity when administered orally. The results demonstrated that it significantly inhibited tumor growth compared to controls, particularly in models with an intact immune system .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl substituent in the compound from enhances lipophilicity and metabolic stability compared to the dimethylaminoethylamino group in the target compound.
  • Aromatic Substituents : The 4-fluorophenyl group in the target compound may confer distinct electronic effects compared to the 3-(trifluoromethyl)phenyl group in or the p-tolyl group in , influencing π-π stacking interactions in biological targets.
  • Amino vs.

Pharmacological and Physicochemical Properties

Limited pharmacological data are available in the provided sources, but physicochemical trends can be inferred:

  • Solubility: The ethyl carboxylate group in all three pyridazine derivatives enhances aqueous solubility compared to non-esterified analogs.
  • logP: The trifluoromethyl groups in likely increase logP (lipophilicity) relative to the dimethylaminoethylamino group in the target compound.
  • Bioavailability : The 4-fluorophenyl group in the target compound may improve membrane permeability due to its moderate hydrophobicity and small size .

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